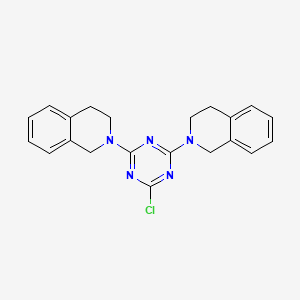

2,2'-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline

Descripción

2,2'-(6-Cloro-1,3,5-triazin-2,4-diil)di-1,2,3,4-tetrahidroisoquinolina es un compuesto orgánico complejo que presenta un anillo de triazina sustituido con un átomo de cloro y enlazado a dos unidades de tetrahidroisoquinolina

Propiedades

Fórmula molecular |

C21H20ClN5 |

|---|---|

Peso molecular |

377.9 g/mol |

Nombre IUPAC |

2-[4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C21H20ClN5/c22-19-23-20(26-11-9-15-5-1-3-7-17(15)13-26)25-21(24-19)27-12-10-16-6-2-4-8-18(16)14-27/h1-8H,9-14H2 |

Clave InChI |

BTVPFQCDWASNAL-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCC5=CC=CC=C5C4 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,2'-(6-Cloro-1,3,5-triazin-2,4-diil)di-1,2,3,4-tetrahidroisoquinolina generalmente implica los siguientes pasos:

Formación del núcleo de triazina: El núcleo de triazina se puede sintetizar haciendo reaccionar cloruro de cianúrico con aminas apropiadas en condiciones controladas.

Reacción de sustitución: El átomo de cloro en el anillo de triazina se sustituye con unidades de tetrahidroisoquinolina. Este paso a menudo requiere el uso de una base como hidróxido de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala. El proceso implicaría:

Síntesis a granel de cloruro de cianúrico: El cloruro de cianúrico se produce industrialmente mediante la trimerización de cloruro de cianógeno.

Reacciones de sustitución a gran escala: Las reacciones de sustitución se escalarían utilizando reactores industriales, asegurando una mezcla adecuada y control de temperatura para lograr altos rendimientos.

Análisis De Reacciones Químicas

Tipos de reacciones

2,2'-(6-Cloro-1,3,5-triazin-2,4-diil)di-1,2,3,4-tetrahidroisoquinolina puede sufrir varios tipos de reacciones químicas:

Sustitución nucleofílica: El átomo de cloro en el anillo de triazina puede ser reemplazado por varios nucleófilos, lo que lleva a una amplia gama de derivados.

Oxidación y reducción: Las unidades de tetrahidroisoquinolina pueden sufrir oxidación para formar derivados de isoquinolina o reducción para formar compuestos más saturados.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como aminas, tioles o alcoholes en presencia de una base.

Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleofílica con una amina produciría un derivado de triazina sustituido con amina.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas

Biología y medicina

En la investigación biológica y médica, se investigan los derivados de este compuesto por su potencial como agentes terapéuticos. El anillo de triazina es un motivo común en muchos fármacos, y las modificaciones a esta estructura pueden conducir a compuestos con diversas actividades biológicas.

Industria

En la industria, este compuesto se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especiales. Su capacidad para sufrir diversas reacciones químicas lo convierte en un intermedio versátil en la fabricación química.

Mecanismo De Acción

El mecanismo por el cual 2,2'-(6-Cloro-1,3,5-triazin-2,4-diil)di-1,2,3,4-tetrahidroisoquinolina ejerce sus efectos depende de su aplicación específica. En química medicinal, puede interactuar con dianas biológicas como enzimas o receptores, modulando su actividad. El anillo de triazina puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, influyendo en su función.

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de cianúrico: Un precursor de muchos derivados de triazina.

2,4,6-Tricloro-1,3,5-triazina: Otro derivado de triazina con tres átomos de cloro.

2-Cloro-4,6-diamino-1,3,5-triazina: Un compuesto de triazina con grupos amino en lugar de unidades de tetrahidroisoquinolina.

Singularidad

Lo que diferencia a 2,2'-(6-Cloro-1,3,5-triazin-2,4-diil)di-1,2,3,4-tetrahidroisoquinolina es su combinación del núcleo de triazina con unidades de tetrahidroisoquinolina

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.